REACTION_CXSMILES
|
[CH3:1][C:2]1(C)[CH2:9][C:7](=O)[CH2:6][C:4](=[O:5])[CH2:3]1.C([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])C.[C:18]([O-])(=O)C.[NH4+]>Cl>[CH3:18][C:17]1[CH:16]=[N:13][C:14]2[CH2:15][C:2]([CH3:9])([CH3:1])[CH2:3][C:4](=[O:5])[C:6]=2[CH:7]=1 |f:2.3|
|
Name
|
3-amino-2-methacrolein
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(=O)C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2 × 50 ml.)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3 × 50 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to give a residual oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |